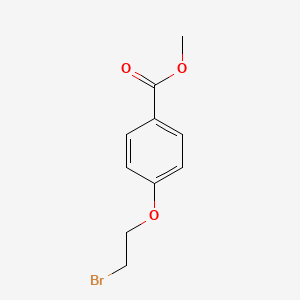
Methyl 4-(2-bromoethoxy)benzoate
Overview
Description
Methyl 4-(2-bromoethoxy)benzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Organic Compounds :
- Methyl 4-(2-bromoethoxy)benzoate is utilized in the synthesis of complex organic compounds. For instance, it is employed in the production of d-forosamine, a component of certain antibiotics, through a series of reactions including palladium-catalyzed, allylic amination of unsaturated sugars (Baer & Hanna, 1981).
Liquid Crystal Production :
- This compound plays a role in the synthesis of liquid crystals. For example, it's used in the Wittig reaction to produce methyl [4-(nonyloxy) styryl] benzoate, a compound with applications in the field of liquid crystal display technologies (Wang, Liu, & Lin, 2007).
Intermediate for Pharmaceutical and Chemical Syntheses :
- This compound serves as an important intermediate in various pharmaceutical and chemical syntheses. It is used in the creation of several organic compounds, indicating its versatility in synthetic chemistry (Yun-mei, 2012).
Biological Activity Studies :
- Research into methyl benzoate derivatives, including this compound, has explored their biological activities. Studies have examined these compounds' effects on enzymes like Paraoxonase 1, which is involved in the metabolism of various compounds (Korkmaz et al., 2022).
Crystal Structure Analysis :
- This compound has been studied for its crystal structure properties. Understanding the crystal structure of such compounds is crucial for applications in material science and pharmaceuticals (Suchetan et al., 2016).
Spectroelectrochemical Applications :
- The compound is used in spectroelectrochemical applications, such as in the synthesis of novel benzophenone derivatives for studying their electrochemical properties (Tang, Zhu, & Luo, 2006).
Safety and Hazards
“Methyl 4-(2-bromoethoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Properties
IUPAC Name |
methyl 4-(2-bromoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJPYYTGUCVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365504 | |
| Record name | methyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-91-0 | |
| Record name | methyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal activity of Methyl 4-(2-bromoethoxy)benzoate?
A: Research indicates that this compound displays notable antifungal activity against Rhizoctonia solani AG1. At a concentration of 200 μg/mL, the compound demonstrated an 88.6% inhibition rate against this plant pathogen [].
Q2: What are the structural characteristics of this compound?
A: this compound crystallizes in the monoclinic system with the space group P21/n. This structural information was determined using X-ray crystal diffraction, along with other characterization techniques such as IR, MS, and NMR [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
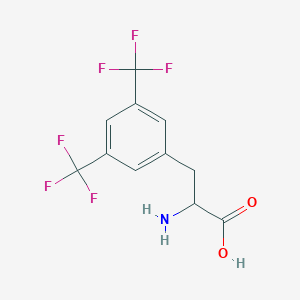
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)

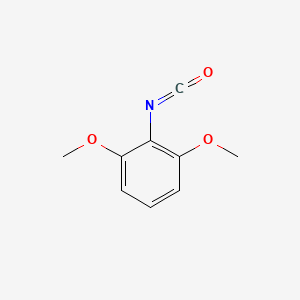

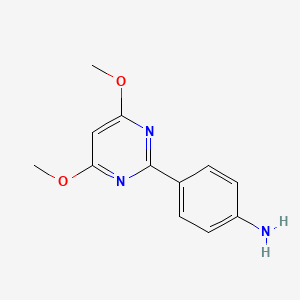
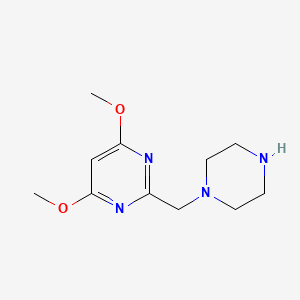
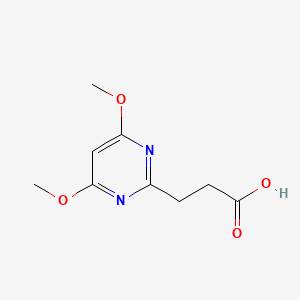
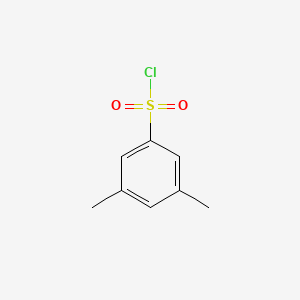

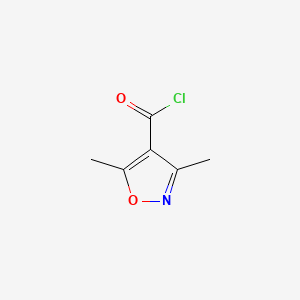
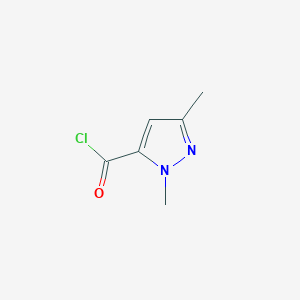
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
